molecular formula C19H20BrNO3 B2861118 3-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide CAS No. 2034404-97-0

3-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

Cat. No. B2861118
CAS RN: 2034404-97-0
M. Wt: 390.277
InChI Key: LNUZRYODJVAHQQ-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods, including classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Potential Antipsychotic Agents

(Högberg et al., 1990) explored compounds related to the structure of interest for their antidopaminergic properties, indicating potential as antipsychotic agents with a lower tendency to induce extrapyramidal side effects. This suggests a role in the development of safer antipsychotic medications.

Tumor Diagnosis and PET Tracers Development

(Abate et al., 2011) discussed the synthesis of hybrid structures combining the structural motifs for high affinity at σ2 receptors, used in tumor diagnosis. This study underlines the compound's relevance in creating PET tracers for cancer diagnosis.

Photodynamic Therapy for Cancer Treatment

(Pişkin et al., 2020) synthesized new compounds related to the query chemical, highlighting their high singlet oxygen quantum yield and potential for Type II photosensitizers in photodynamic therapy for cancer.

Chemical Synthesis and Molecular Structure Studies

Several studies focus on the synthesis and molecular structure elucidation of compounds structurally similar to 3-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide, demonstrating its importance in chemical research:

  • (Kelebekli, 2008) focused on regio- and stereospecific synthesis processes.
  • (Yi et al., 2005) explored the reaction mechanisms for synthesizing benzo[g]indoles, indicating the compound's utility in generating diverse chemical structures.
  • (Çakmak et al., 2000) discussed the bromination of tetralin, showcasing methodologies for efficient synthesis of dibromonaphthalene derivatives.

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes . These changes can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can result in a variety of biological responses, depending on the specific targets and mode of action of the compound.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound could have a variety of molecular and cellular effects, depending on its specific targets and mode of action.

properties

IUPAC Name

3-bromo-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-24-16-7-8-17-13(11-16)5-3-9-19(17,23)12-21-18(22)14-4-2-6-15(20)10-14/h2,4,6-8,10-11,23H,3,5,9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUZRYODJVAHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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